molecular formula C21H44O4Si2 B008892 Bis[tert-butyl(dimethyl)silyl] azelaate CAS No. 104255-97-2

Bis[tert-butyl(dimethyl)silyl] azelaate

Cat. No.: B008892
CAS No.: 104255-97-2
M. Wt: 416.7 g/mol
InChI Key: VVOJIMXLEIRYGX-UHFFFAOYSA-N
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Description

Bis[tert-butyl(dimethyl)silyl] azelaate (diTBDMS azelaate) is a silylated derivative of azelaic acid, a saturated dicarboxylic acid classified as a medium-chain fatty acid. Its molecular formula is C21H44O4Si2, with a molecular weight of 416.74 g/mol . The compound features two tert-butyl(dimethyl)silyl (TBDMS) groups esterified to the carboxylic acid termini of azelaic acid. It has been identified as one of the primary organic contaminants in crude phosphoric acid, alongside butylated hydroxytoluene (BHT) and dibutyl phthalate (DBP) .

diTBDMS azelaate’s silyl ester groups confer unique physicochemical properties, including enhanced stability and hydrophobicity, which influence its behavior in industrial processes such as phosphoric acid clarification .

Properties

CAS No.

104255-97-2

Molecular Formula

C21H44O4Si2

Molecular Weight

416.7 g/mol

IUPAC Name

bis[tert-butyl(dimethyl)silyl] nonanedioate

InChI

InChI=1S/C21H44O4Si2/c1-20(2,3)26(7,8)24-18(22)16-14-12-11-13-15-17-19(23)25-27(9,10)21(4,5)6/h11-17H2,1-10H3

InChI Key

VVOJIMXLEIRYGX-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C

Synonyms

Nonanedioic acid, bis(tert-butyldimethylsilyl) ester

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of diTBDMS Azelaate, BHT, and DBP

Property Bis[tert-butyl(dimethyl)silyl] Azelaate Butylated Hydroxytoluene (BHT) Dibutyl Phthalate (DBP)
Molecular Formula C21H44O4Si2 C15H24O C16H22O4
Molecular Weight (g/mol) 416.74 220.35 278.35
Functional Groups Silyl esters, dicarboxylic acid backbone Phenolic antioxidant (sterically hindered) Phthalate ester (dialkyl ester)
Primary Applications Industrial processes (e.g., phosphoric acid) Antioxidant in plastics, fuels Plasticizer, solvent
Sorption Efficiency* (%) ~85–92% (S1 sludge) ~78–85% (S1 sludge) ~65–72% (S1 sludge)
Dominant Sorption Mechanism Chemisorption (pseudo-second-order) Chemisorption Physisorption/Chemisorption hybrid

*Sorption efficiency data based on waste sludge S1 at optimal conditions (30 min shaking, 0.5 g/L dose) .

Structural and Functional Differences

  • diTBDMS Azelaate : The silyl ester groups enhance steric bulk and reduce polarity, making it less water-soluble than its parent acid. This hydrophobicity facilitates adsorption onto sludge surfaces via covalent interactions (e.g., Si-O bonding with sludge silicates) .
  • BHT: A phenolic antioxidant with tert-butyl groups that prevent oxidative degradation. Its polar hydroxyl group enables hydrogen bonding with sludge matrices, but its smaller size allows faster diffusion .
  • DBP : A phthalate ester with flexible alkyl chains, contributing to its role as a plasticizer. Its ester groups interact weakly with sludge via van der Waals forces, resulting in lower sorption efficiency .

Sorption Behavior in Waste Sludge Systems

Waste sludges (S1, S2, S3) were tested for organic contaminant removal:

  • Kinetics : All three compounds reached adsorption equilibrium within 30 minutes , but diTBDMS azelaate exhibited the highest affinity for S1 sludge (92% removal) due to chemisorption-dominated mechanisms .
  • Sludge Performance : S1 > S2 > S3 for all compounds, attributed to S1’s higher clay content and surface charge, which favor electrostatic and covalent interactions .
  • Impact of Acid Concentration : Increasing phosphoric acid concentration reduced sorption efficiency, likely due to competitive binding between H<sup>+ ions and organic species for adsorption sites .

Key Research Findings

diTBDMS Azelaate Stability : The TBDMS groups protect the azelaic acid backbone from hydrolysis in acidic environments, making it persistent in crude phosphoric acid .

Environmental Implications: Unlike DBP (a known endocrine disruptor), diTBDMS azelaate’s ecological impact remains understudied, though its removal via sludge sorption is highly effective .

Industrial Relevance : Sludge-based clarification offers a sustainable method for phosphoric acid purification, with diTBDMS azelaate’s removal being critical for producing "green" phosphate fertilizers .

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